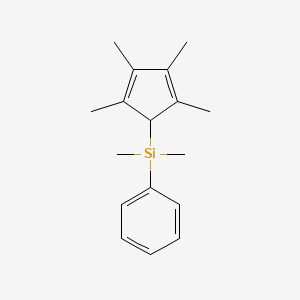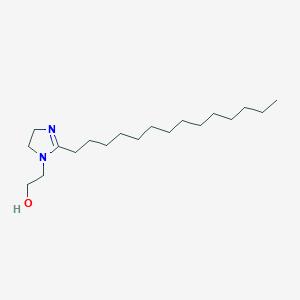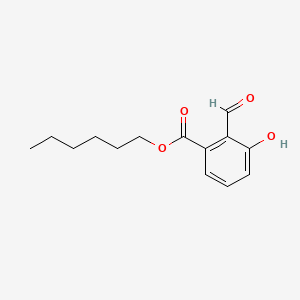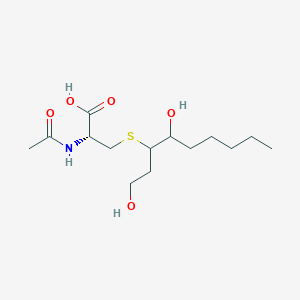![molecular formula C23H49NO3 B14281497 2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 136765-14-5](/img/structure/B14281497.png)
2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a hexadecyloxy group attached to a propyl chain, linked to an azanediyl group, and further connected to two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves a multi-step process. One common method includes the reaction of hexadecyloxypropylamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Industry: The compound can be used in the formulation of surfactants and emulsifiers due to its ability to reduce surface tension.
Mecanismo De Acción
The mechanism by which 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved may include interactions with membrane proteins or lipids, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol): is similar to other amphiphilic compounds such as:
Uniqueness
The uniqueness of 2,2’-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol) lies in its specific chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes or other amphiphilic environments.
Propiedades
Número CAS |
136765-14-5 |
|---|---|
Fórmula molecular |
C23H49NO3 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-[3-hexadecoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-23-16-17-24(18-20-25)19-21-26/h25-26H,2-23H2,1H3 |
Clave InChI |
CQRMCEDTUNKWRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)



![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)

![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)

